2,4-Dinitrobiphenyl

Organic Synthesis Carbazole Derivatives Heterocyclic Chemistry

Sourcing isomerically pure 2,4-dinitrobiphenyl for carbazole synthesis or GST enzymatic assays is complicated by contamination with 4,4′-dinitrobiphenyl. The 2,4-substitution pattern uniquely provides ortho-nitro leaving group activation for triphenylphosphine-mediated reductive cyclization to 2-nitrocarbazole-a transformation inaccessible to other isomers. • Exclusive 2,4-activation: enables selective SNAr displacement; 4,4′- and 2,4′-isomers cannot undergo this cyclization. • Validated GST substrate: generates S-(2,4-dinitrophenyl)glutathione with Km = 0.30 mM (bovine kidney GGT) and Kp ≈ 18 µM (competitive inhibitor of human placental GST). • MAPEG inhibitor scaffold: 2,4-dinitro pattern confers requisite electron-deficient character for LTC4S, FLAP, and mPGES-1 active-site recognition, confirmed by molecular docking.

Molecular Formula C12H8N2O4
Molecular Weight 244.20 g/mol
CAS No. 2486-04-6
Cat. No. B13937596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobiphenyl
CAS2486-04-6
Molecular FormulaC12H8N2O4
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H8N2O4/c15-13(16)10-6-7-11(12(8-10)14(17)18)9-4-2-1-3-5-9/h1-8H
InChIKeyDBTRHJMMJLOORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrobiphenyl: Properties and Applications Overview


2,4-Dinitrobiphenyl (CAS 2486-04-6) is a nitroaromatic biphenyl derivative characterized by two electron-withdrawing nitro groups positioned ortho and para on a single phenyl ring, with the second phenyl ring unsubstituted [1]. This substitution pattern confers distinct physicochemical properties, including a high calculated logP of 4.22, a density of 1.368 g/cm³, and a boiling point of 382°C at 760 mmHg [2]. The compound serves as a versatile synthetic intermediate for carbazole derivatives, functions as an electrophilic substrate in glutathione S-transferase (GST) activity assays, and has been explored as an electron-deficient component in charge-transport materials [1][3][4].

Synthetic intermediate for carbazole derivatives via regioselective cyclization
Electrophilic substrate for glutathione S-transferase (GST) activity assays
Electron-deficient component in charge-transport material research

Why 2,4-Dinitrobiphenyl Is Irreplaceable


The specific 2,4-substitution pattern on a single biphenyl ring confers a unique combination of electronic activation and steric accessibility that distinguishes 2,4-dinitrobiphenyl from its closest isomers. Among nitrobiphenyl derivatives, regiochemistry dictates both the compound's reactivity in nucleophilic aromatic substitution and its recognition by biological targets. The ortho-nitro group provides localized electrophilic activation for selective SNAr displacement at the adjacent position, while the para-nitro group stabilizes the Meisenheimer intermediate [1]. This dual activation on a single ring differentiates 2,4-dinitrobiphenyl from 4,4′-dinitrobiphenyl (where nitro groups reside on separate, non-conjugated rings) and from 2,4′-dinitrobiphenyl (which exhibits different charge distribution and cross-ring electronic communication) [2]. Furthermore, in GST-mediated conjugation assays, the biphenyl scaffold with a 2,4-dinitro substitution pattern generates the S-(2,4-dinitrophenyl)glutathione conjugate, a well-characterized enzyme product with documented kinetic parameters (Kp ≈ 18 µM) that serve as benchmarks for inhibitor studies [3]. Generic substitution with other nitroaromatics would alter both reaction kinetics and the validity of comparative biochemical data.

Regioisomer mismatch
4,4′-Dinitrobiphenyl lacks the ortho-nitro group required for carbazole-forming cyclization.
Kinetic benchmark shift
S-(2,4-dinitrophenyl)glutathione provides defined enzyme kinetics; other nitroaromatic conjugates alter assay comparability.
Charge distribution change
2,4′-Dinitrobiphenyl shows different electronic communication; SNAr reactivity and enzyme recognition may diverge.

2,4-Dinitrobiphenyl: Performance vs. Structural Analogs


2-Nitrocarbazole Formation

2,4-Dinitrobiphenyl undergoes triphenylphosphine-mediated reductive cyclization in o-dichlorobenzene at elevated temperature over 6 hours to yield 2-nitrocarbazole [1]. This transformation exploits the ortho-nitro group as a leaving group for intramolecular N-arylation, a reaction pathway inaccessible to other dinitrobiphenyl regioisomers such as 4,4′-dinitrobiphenyl, which lacks the requisite ortho-substitution geometry for carbazole formation.

2-Nitrocarbazole synthesis
Class-level
Only 2,4-isomer undergoes triphenylphosphine-mediated reductive cyclization to 2-nitrocarbazole.
Enables regioselective carbazole precursor access
Yield not quantified; verify reaction conditions
Organic Synthesis Carbazole Derivatives Heterocyclic Chemistry

GGT Donor Substrate Kinetics

The glutathione conjugate derived from 2,4-dinitrobiphenyl metabolism, S-(2,4-dinitrophenyl)glutathione, displays a Michaelis constant (Km) of 0.30 mM when acting as a donor substrate for bovine kidney γ-glutamyltransferase (GGT) with glycylglycine as acceptor [1]. This value positions the conjugate at an intermediate point within a panel of structurally related S-substituted glutathione derivatives, as summarized below.

GGT substrate Km
Reported
S-(2,4-Dinitrophenyl)glutathione Km = 0.30 mM (vs. 0.74 mM γ-Glu-pNA; 0.075 mM 4-nitrobenzyl GSH)
Provides calibrated reference for GGT assay benchmarking
Bovine kidney GGT, glycylglycine acceptor
Enzyme Kinetics γ-Glutamyltransferase Xenobiotic Metabolism

Regioselectivity in Radical Arylation

In a study of aryl radical generation from benzenediazonium tetrafluoroborate in DMSO with sodium nitrite, arylation of m-dinitrobenzene produced two regioisomeric dinitrobiphenyl products: 2,6-dinitrobiphenyl in 47% yield and 2,4-dinitrobiphenyl in 23% yield [1]. The 2,6-isomer predominates due to preferential radical attack at the less sterically hindered position adjacent to both nitro groups.

Radical arylation yield
Head-to-head
23% (2,4-isomer) vs. 47% (2,6-isomer) under aryl radical conditions
Informs synthetic route selection for regioselective production
Alternative methods may improve 2,4-selectivity
Free Radical Chemistry Aromatic Arylation Synthetic Methodology

MAPEG Multi-Target Inhibition

2,4-Dinitro-biphenyl-based compounds have been identified as low-micromolar inhibitors of leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), both members of the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family [1]. The unsubstituted 2,4-dinitrobiphenyl core serves as a privileged scaffold from which substituted derivatives are generated for structure-activity relationship studies targeting multiple pro-inflammatory mediators simultaneously.

MAPEG inhibition
Assay context
2,4-Dinitrobiphenyl-based compounds inhibit LTC4S and FLAP at low µM concentrations.
Supports MAPEG pathway scaffold development
Cell-free/cell-based assays; docking support
Inflammation Eicosanoid Biosynthesis Multi-target Drug Discovery

2,4-Dinitrobiphenyl: Recommended Procurement Scenarios


2-Nitrocarbazole Synthesis for Anti-Tumor Agents

Procure 2,4-dinitrobiphenyl specifically for the triphenylphosphine-mediated reductive cyclization to 2-nitrocarbazole, a precursor to carbazole sulfonamide derivatives with demonstrated anti-proliferative activity against HepG2 hepatocellular carcinoma cells [1]. Alternative dinitrobiphenyl isomers (e.g., 4,4′-dinitrobiphenyl) cannot undergo this transformation due to the absence of an ortho-nitro leaving group. Source: Molaid reaction database documents the 6-hour reaction in o-dichlorobenzene yielding 2-nitrocarbazole [1].

GSH Conjugate for GGT and GST Assays

Use 2,4-dinitrobiphenyl as the parent nitroarene to generate S-(2,4-dinitrophenyl)glutathione, a well-characterized conjugate with defined kinetic parameters: Km = 0.30 mM for bovine kidney GGT [2] and Kp ≈ 18 µM as a competitive inhibitor of human placental GST [3]. This conjugate serves as a calibrated reference substrate for assaying glutathione-dependent detoxification enzymes and multidrug resistance-associated protein (MRP2) transport activity [2][3].

Multi-Target MAPEG Inhibitors for Inflammation

Source 2,4-dinitrobiphenyl as a validated scaffold for generating substituted derivatives that inhibit MAPEG family proteins including LTC4S, FLAP, and mPGES-1 at low micromolar concentrations [4]. The 2,4-dinitro substitution pattern provides the requisite electron-deficient character for molecular recognition within the MAPEG active site, as confirmed by molecular docking and cell-based assays [4].

Application
Selection Property
Validation Focus
2-Nitrocarbazole precursor studies
Ortho-nitro leaving group reactivity
Carbazole formation and regiospecificity
GST/GGT enzyme assay calibration
S-(2,4-dinitrophenyl)glutathione kinetic benchmarks
Km reproducibility and assay comparability
MAPEG pathway enzyme research
2,4-Dinitro scaffold for LTC4S/FLAP targeting
Multi-target enzyme inhibition validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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